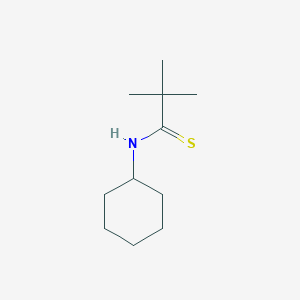![molecular formula C10H16N2O2 B14483142 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 65840-18-8](/img/structure/B14483142.png)
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a bicyclo[4.2.0]octane framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane with suitable reagents to form the desired dione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its reactivity and stability are key factors in its effectiveness in these processes .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with different structural features and reactivity.
Quinuclidine: Another bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is unique due to its specific bicyclic structure and the presence of two nitrogen atoms in the framework. This structure imparts distinct reactivity and stability, making it valuable in various applications .
属性
CAS 编号 |
65840-18-8 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-10(2)5-6-7(10)8(13)12(4)9(14)11(6)3/h6-7H,5H2,1-4H3 |
InChI 键 |
JDFQHNKMIMYORB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2C1C(=O)N(C(=O)N2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
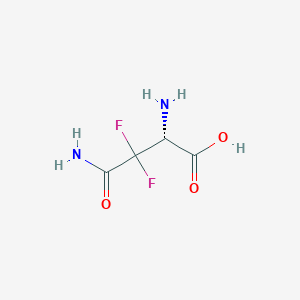
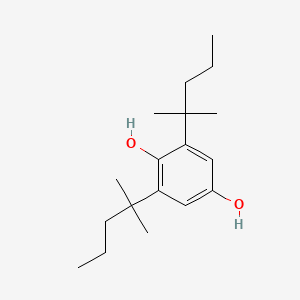
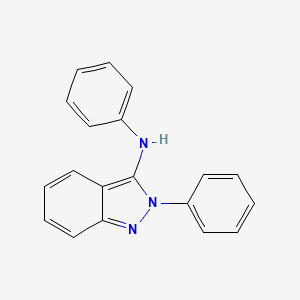

![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

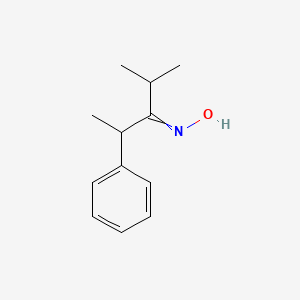
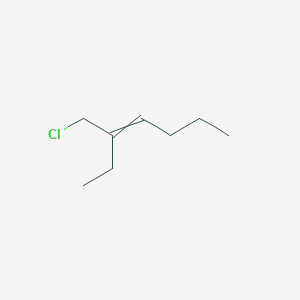

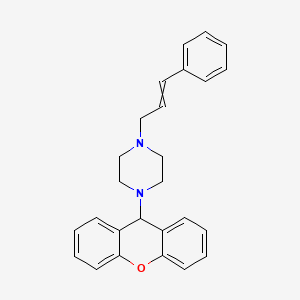
![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
